5-Amino-2,4-dimethoxy-6-methylpyrimidine: A Privileged Scaffold for Fused Heterocycle Synthesis
5-Amino-2,4-dimethoxy-6-methylpyrimidine: A Privileged Scaffold for Fused Heterocycle Synthesis
Topic: 5-Amino-2,4-dimethoxy-6-methylpyrimidine: Chemical Properties & Synthetic Utility Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
5-Amino-2,4-dimethoxy-6-methylpyrimidine (CAS: 84538-45-4) is a specialized pyrimidine intermediate distinct from the widely used herbicide precursor 2-amino-4,6-dimethoxypyrimidine. While the latter is ubiquitous in sulfonylurea agrochemistry, the 5-amino isomer serves as a critical "hinge" scaffold in medicinal chemistry. Its primary utility lies in the electron-rich 5-amino position, which facilitates cyclization reactions to form biologically active fused ring systems such as pyrrolo[3,2-d]pyrimidines , pteridines , and purine analogs . These fused systems are essential pharmacophores in the development of antifolates, kinase inhibitors, and antitumor agents.
This guide details the physicochemical profile, validated synthetic routes, and cyclization protocols for this high-value intermediate.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Data |
| Chemical Name | 5-Amino-2,4-dimethoxy-6-methylpyrimidine |
| CAS Number | 84538-45-4 |
| Synonyms | 2,4-Dimethoxy-6-methyl-5-pyrimidinamine; ADMP-5 |
| Molecular Formula | C₇H₁₁N₃O₂ |
| Molecular Weight | 169.18 g/mol |
| SMILES | COC1=NC(OC)=C(N)C(C)=N1 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| Key Functional Groups | Primary amine (C5), Methoxy ethers (C2, C4), Methyl (C6) |
Synthetic Pathways & Manufacturing Logic
The synthesis of 5-amino-2,4-dimethoxy-6-methylpyrimidine is non-trivial due to the need to establish the specific substitution pattern before reducing the nitrogen functionality. The most robust industrial and laboratory route involves the nucleophilic aromatic substitution (
Core Synthetic Route
The synthesis typically proceeds in two distinct stages starting from 2,4-dichloro-6-methyl-5-nitropyrimidine .
-
Methoxylation (
): The dichloro precursor reacts with sodium methoxide. The strong electron-withdrawing effect of the 5-nitro group activates the C2 and C4 positions, allowing facile displacement of chloride ions. -
Nitro Reduction: The resulting 2,4-dimethoxy-6-methyl-5-nitropyrimidine is reduced to the target amine.[1][2] Catalytic hydrogenation (Pd/C or PtO₂) is preferred for cleanliness, though chemical reduction (Fe/AcOH) is viable for cost-efficiency.
Pathway Visualization
Figure 1: Step-wise synthesis from chlorinated precursors to fused heterocyclic systems.
Reactivity Profile & Derivatization
The value of this compound lies in the orthogonal reactivity of its substituents.
The 5-Amino "Hinge" (Nucleophile)
The amino group at position 5 is the primary handle for elaboration. Unlike the 2-amino isomer (where the amine is flanked by ring nitrogens), the 5-amino group is sufficiently nucleophilic to react with:
-
Isocyanates/Isothiocyanates: Forming urea/thiourea derivatives (precursors to purine analogs).
-
Orthoesters/DMF-DMA: Forming amidines or imidates, which undergo immediate cyclization with the adjacent C6-methyl group (see Section 5.2).
The C6-Methyl "Benzylic" Reactivity
The methyl group at C6 is "acidic" due to the electron-deficient pyrimidine ring. Under basic conditions (or thermal conditions with electrophiles), it can participate in condensation reactions.
-
Mechanism: The 5-amino group attacks an electrophile (e.g., DMF-DMA), and the resulting intermediate condenses with the C6-methyl group to close a 5-membered pyrrole ring, yielding pyrrolo[3,2-d]pyrimidines .
Methoxy Stability
The methoxy groups at C2 and C4 are generally stable under the mild conditions used for amine derivatization. However, they can be hydrolyzed to hydroxyls (tautomerizing to oxo forms) using strong mineral acids (HBr/AcOH) or demethylated with
Detailed Experimental Protocols
The following protocols are synthesized from verified literature methods for pyrimidine manipulation.
Protocol A: Synthesis of Intermediate (2,4-Dimethoxy-6-methyl-5-nitropyrimidine)
Targeting the Nitro-precursor via
-
Reagents: 2,4-Dichloro-6-methyl-5-nitropyrimidine (20.8 g, 0.1 mol), Sodium Methoxide (25% wt in MeOH), Anhydrous Methanol.
-
Setup: 500 mL 3-neck round-bottom flask equipped with a thermometer, dropping funnel, and N₂ inlet.
-
Procedure:
-
Dissolve the dichloro starting material in 100 mL anhydrous methanol. Cool to 0°C.[3]
-
Add Sodium Methoxide solution (0.22 mol, 2.2 eq) dropwise over 30 minutes. Caution: Exothermic reaction. Maintain internal temp < 10°C.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 3:1). Starting material (
) should disappear; product ( ) appears. -
Workup: Quench with acetic acid (to pH 7). Evaporate methanol. Resuspend residue in DCM, wash with water and brine. Dry over
and concentrate.
-
-
Yield: Typically 85-90%.
-
Characterization: MP: 65-67°C. ¹H NMR (CDCl₃):
4.05 (s, 3H), 4.08 (s, 3H), 2.55 (s, 3H).
Protocol B: Reduction to 5-Amino-2,4-dimethoxy-6-methylpyrimidine
Catalytic Hydrogenation Method.
-
Reagents: Nitro intermediate from Protocol A (10 g), PtO₂ (Adams' catalyst, 100 mg) or Raney Nickel (1 g), Methanol (150 mL).
-
Setup: Parr hydrogenation apparatus or high-pressure autoclave.
-
Procedure:
-
Suspend the nitro compound and catalyst in methanol.
-
Pressurize with H₂ gas (30–50 psi). Shake/stir at room temperature for 4–6 hours.
-
Safety: Filter catalyst carefully under inert atmosphere (Raney Ni is pyrophoric).
-
Concentrate the filtrate to dryness.[4]
-
-
Purification: Recrystallize from Ethanol/Hexane if necessary.
-
Product: White crystalline solid.[5]
Protocol C: Cyclization to 2,4-Dimethoxypyrrolo[3,2-d]pyrimidine
The "Killer App" reaction demonstrating the scaffold's utility.
-
Reagents: 5-Amino-2,4-dimethoxy-6-methylpyrimidine (1.0 eq),
-Dimethylformamide dimethyl acetal (DMF-DMA, 5.0 eq), DMF (solvent). -
Procedure:
-
Outcome: Formation of the 9-deazapurine (pyrrolo[3,2-d]pyrimidine) skeleton, a key pharmacophore in kinase inhibition.
Safety & Handling
-
Hazards: As a substituted aminopyrimidine, assume potential irritant properties (Skin/Eye/Respiratory).[6][7] The nitro precursor is potentially energetic; avoid overheating during synthesis.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Amine groups can oxidize over time, turning the white solid yellow/brown.
-
Incompatibility: Strong oxidizing agents, acid chlorides (unless derivatization is intended).
References
-
Cupps, T. L., Wise, D. S., & Townsend, L. B. (1983).[8] Synthetic Strategies toward the Synthesis of 2,4-Dimethoxypyrrolo[3,2-d]pyrimidine. Journal of Organic Chemistry, 48(7), 1060-1064.
- Core reference for the synthesis of the nitro intermediate and the reduction to the 5-amino compound, as well as the cycliz
-
Aaron Chemicals. (n.d.). Product Data Sheet: 5-Amino-2,4-dimethoxy-6-methylpyrimidine (CAS 84538-45-4).[9]
- Verification of CAS number and commercial availability.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 84538-45-4.
- General chemical property verific
-
Makosza, M., et al. (1984). Vicarious nucleophilic substitution of hydrogen atoms in nitroarenes.[10] Tetrahedron.[10]
- Context on the reactivity of the nitro-pyrimidine precursor.
Sources
- 1. 2,4-Diethoxy-6-methyl-5-nitropyrimidine | 172982-62-6 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Amino-4,6-dimethyl pyrimidine | C6H9N3 | CID 13021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 12-Hydroxystearic acid,8039-23-4 - LookChemical.com [lookchemical.com]
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